5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Catalog No.
S3391944
CAS No.
145980-84-3
M.F
C7H10Cl2N2O2S
M. Wt
257.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfon...

CAS Number

145980-84-3

Product Name

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

IUPAC Name

5-chloro-1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride

Molecular Formula

C7H10Cl2N2O2S

Molecular Weight

257.14 g/mol

InChI

InChI=1S/C7H10Cl2N2O2S/c1-4(2)5-6(14(9,12)13)7(8)11(3)10-5/h4H,1-3H3

InChI Key

MPDFHUKYTJGTSW-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C

Canonical SMILES

CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C

For instance, derivatives of pyrazole have been synthesized and studied for their effects on cell cycles and potential to induce apoptosis .

Moreover, indole derivatives, which are structurally similar to pyrazole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClN2O2SC_7H_{10}ClN_2O_2S. It features a pyrazole ring substituted with a chlorine atom, an isopropyl group, and a sulfonyl chloride functional group. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical transformations.

Typical of pyrazole derivatives. These include:

  • [3 + 2] Cycloaddition Reactions: This reaction involves the formation of five-membered rings through the addition of a nucleophile to the pyrazole structure.
  • Condensation Reactions: It can react with aldehydes and ketones to form larger, more complex molecules.
  • Oxidative Cyclization: This reaction involves the formation of cyclic structures from linear precursors, often facilitated by oxidative agents.

These reactions highlight its potential as a building block in synthetic chemistry.

Synthesis of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
  • Reagents: Chlorosulfonic acid or thionyl chloride is often used to introduce the sulfonyl chloride group.
  • Reaction Conditions: The reaction can be performed under reflux conditions or at room temperature, depending on the specific reagents and desired yields.

The detailed synthetic route may involve multiple steps, including protection-deprotection strategies and purification processes .

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has potential applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Agricultural Chemistry: Its derivatives may exhibit herbicidal or insecticidal properties, contributing to the development of new agrochemicals.
  • Pharmaceutical Development: As a pyrazole derivative, it may be explored for its potential therapeutic applications in drug development.

Several compounds share structural similarities with 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-Methyl-1H-pyrazole-4-sulfonyl chloride288148-34-50.89Lacks chlorine substitution
1-Methyl-1H-pyrazole-3-sulfonyl chloride89501-90-60.60Different position of sulfonyl group
Pyridine-4-sulfonyl chloride hydrochloride489430-50-40.51Contains a pyridine ring instead of pyrazole
1H-Pyrazole-4-sulfonyl chloride438630-64-90.89Similar structure but lacks isopropyl group

The unique combination of chlorine substitution and isopropyl functionalization distinguishes 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride from its analogs, potentially influencing its reactivity and biological properties .

XLogP3

2.4

Dates

Modify: 2023-08-19

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